molecular formula C27H20O7 B1495196 Yoshimulactone Green (YLG) CAS No. 1807549-00-3

Yoshimulactone Green (YLG)

Cat. No.: B1495196
CAS No.: 1807549-00-3
M. Wt: 456.4 g/mol
InChI Key: CHRFZINIRYDHJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Yoshimulactone Green (YLG) is a fluorescence turn-on probe . It activates strigolactone signaling and illuminates signal perception by the strigolactone receptors . It is used to describe how strigolactones bind to and act via ShHTLs, the diverged family of a/b hydrolase-fold proteins in Striga .


Molecular Structure Analysis

Yoshimulactone Green (YLG) has a molecular weight of 456.45 . Its molecular formula is C27H20O7 . The InChI code is 1S/C27H20O7/c1-3-31-27(30)19-7-5-4-6-18(19)25-20-10-8-16(28)13-22(20)33-23-14-17(9-11-21(23)25)32-24-12-15(2)26(29)34-24/h4-14,24H,3H2,1-2H3 .


Chemical Reactions Analysis

Yoshimulactone Green (YLG) is used in assays as a substrate . SL receptors catalyze single-turnover reactions and form covalent bonds with the SL hydrolysate .


Physical and Chemical Properties Analysis

Yoshimulactone Green (YLG) is a light yellow to brown powder to crystal . Its melting point ranges from 188.0 to 193.0 °C .

Scientific Research Applications

Application in Plant Biology

Yoshimulactone Green (YLG) is utilized in the field of plant biology, particularly in understanding plant hormone signaling. It's a fluorescence turn-on probe that becomes strongly fluorescent upon hydrolysis by strigolactone receptors like DWARF14 (D14). This characteristic of YLG has been instrumental in studying the suppression of shoot branching in plants. For example, YLG was used in a high-throughput chemical screening that identified a novel small molecule, DL1, as an inhibitor of D14. This finding is significant because it suggests potential applications in increasing crop production and biomass through the regulation of shoot branching (Yoshimura et al., 2018).

Advancements in Fluorogenic Probes

In the realm of fluorogenic probes, YLG has been compared to other probes like Xilatone Red (XLR) in studies aimed at developing more effective assays for measuring the activity of strigolactone receptors. Such research is critical for advancing our understanding of SL-related biology and chemistry. YLG's performance in detecting SL receptors was benchmarked against XLR, where YLG's efficacy was evaluated in various contexts, including its application in studying the germination of parasitic weeds and its influence on plant development (Wang et al., 2021).

Role in Seed Germination and Receptor Identification

YLG has been a pivotal tool in the study of seed germination, particularly in understanding the mechanisms of the parasitic weed Striga. By mimicking strigolactone, YLG, when cleaved by the Striga receptor, generates a fluorescent product that helps in identifying and understanding the strigolactone receptor. This research has significant implications in developing strategies to combat agricultural pests like Striga (Tsuchiya et al., 2015).

Contribution to Strigolactone Profluorescent Probes

The development of novel chemical tools for understanding the SL perception in plants also involves YLG. By comparing YLG with other profluorescent SL probes, researchers have been able to better dissect the enzymatic properties of SL receptors in various plants. This comparison has led to insights into the relative effectiveness of different probes, including YLG, in studying SL perception and signaling in plant biology (de Saint Germain et al., 2022).

Mechanism of Action

Target of Action

Yoshimulactone Green (YLG) primarily targets the strigolactone receptors . These receptors are a diverged family of α/β hydrolase-fold proteins in Striga, a parasitic plant . The strigolactone receptors play a crucial role in the perception and signaling of strigolactones, a group of plant hormones .

Mode of Action

Yoshimulactone Green (YLG) activates strigolactone signaling and illuminates signal perception by the strigolactone receptors . It binds to the strigolactone receptors and triggers a series of biochemical reactions . This interaction results in changes in the receptor’s activity, leading to the activation of downstream signaling pathways .

Biochemical Pathways

The activation of strigolactone receptors by Yoshimulactone Green (YLG) affects the strigolactone signaling pathway . Strigolactones are involved in various physiological processes, including shoot branching, root architecture, pathogen defense, and responses to abiotic stress . Therefore, the activation of strigolactone signaling by YLG can have downstream effects on these physiological processes.

Pharmacokinetics

It is known that ylg is a fluorescence turn-on probe , suggesting that it can be detected and tracked in biological systems, which could provide insights into its pharmacokinetic properties.

Result of Action

The activation of strigolactone signaling by Yoshimulactone Green (YLG) results in the illumination of signal perception by the strigolactone receptors . This can lead to changes in plant physiology, such as modifications in shoot branching and root architecture . In the case of Striga, a parasitic plant, YLG can stimulate seed germination .

Action Environment

The action of Yoshimulactone Green (YLG) can be influenced by various environmental factors. For instance, the presence of strigolactones in the soil can affect the activity of YLG, as strigolactones are known to induce seed germination in parasitic plants . .

Biochemical Analysis

Cellular Effects

Yoshimulactone Green has been shown to influence various cellular processes in plants. By activating strigolactone signaling, Yoshimulactone Green affects cell function, including cell signaling pathways, gene expression, and cellular metabolism . In particular, it has been used to study the germination of Striga seeds, where it activates strigolactone receptors and induces seed germination . This makes Yoshimulactone Green a powerful tool for investigating the cellular effects of strigolactones on plant development and interactions with other organisms.

Molecular Mechanism

The molecular mechanism of Yoshimulactone Green involves its binding to strigolactone receptors, specifically the ShHTLs in Striga hermonthica . Upon binding, Yoshimulactone Green is hydrolyzed by the receptor’s hydrolase activity, leading to the release of a fluorescent product. This fluorescence allows researchers to visualize the perception of strigolactones and study the dynamics of strigolactone signaling. The activation of strigolactone signaling by Yoshimulactone Green also involves changes in gene expression and modulation of downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Yoshimulactone Green can change over time. The stability and degradation of Yoshimulactone Green are important factors to consider when conducting experiments. Studies have shown that Yoshimulactone Green remains stable and retains its fluorescence activity for extended periods, allowing for long-term observations of strigolactone signaling . The degradation of Yoshimulactone Green over time can affect its fluorescence intensity and the accuracy of measurements, making it essential to monitor its stability during experiments.

Metabolic Pathways

Yoshimulactone Green is involved in the metabolic pathways of strigolactone signaling. It interacts with strigolactone receptors, leading to its hydrolysis and activation of strigolactone signaling pathways . The enzymes and cofactors involved in the hydrolysis of Yoshimulactone Green play crucial roles in its metabolic processing. Understanding these metabolic pathways is essential for elucidating the mechanisms of strigolactone signaling and the role of Yoshimulactone Green in these processes.

Transport and Distribution

The transport and distribution of Yoshimulactone Green within cells and tissues are critical for its function as a fluorescent probe. Yoshimulactone Green is transported to specific cellular compartments where it interacts with strigolactone receptors . The localization and accumulation of Yoshimulactone Green in these compartments allow for the visualization of strigolactone signaling in real-time. Transporters and binding proteins may also play roles in the distribution of Yoshimulactone Green within cells.

Subcellular Localization

Yoshimulactone Green exhibits specific subcellular localization, which is essential for its activity and function. It is targeted to compartments where strigolactone receptors are present, allowing for the visualization of strigolactone perception and signaling . Post-translational modifications and targeting signals may direct Yoshimulactone Green to specific organelles or compartments, enhancing its effectiveness as a fluorescent probe for studying strigolactone signaling.

Properties

IUPAC Name

ethyl 2-[3-[(4-methyl-5-oxo-2H-furan-2-yl)oxy]-6-oxoxanthen-9-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20O7/c1-3-31-27(30)19-7-5-4-6-18(19)25-20-10-8-16(28)13-22(20)33-23-14-17(9-11-21(23)25)32-24-12-15(2)26(29)34-24/h4-14,24H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRFZINIRYDHJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)OC5C=C(C(=O)O5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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